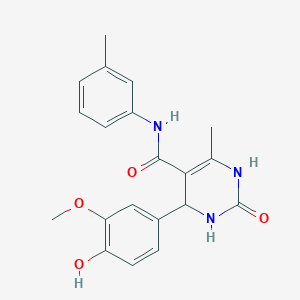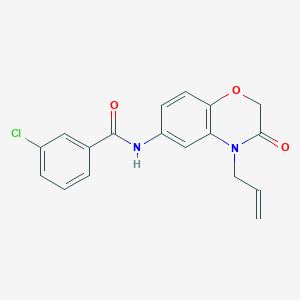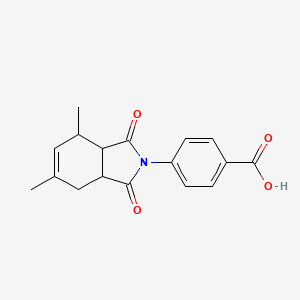![molecular formula C18H27N3O3S B4884412 1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)
1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine
Übersicht
Beschreibung
1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine, also known as PMSB-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could be due to its ability to disrupt the mitochondrial membrane potential.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases. Additionally, this compound has been shown to have an effect on the cardiovascular system, with studies indicating that it has the ability to reduce blood pressure and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine for lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, this compound has a relatively low toxicity profile, which makes it a safer alternative to other cancer treatments. However, one of the limitations of this compound is its complex synthesis method, which could make it difficult to produce in large quantities for clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine. One area of focus could be the development of this compound as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research could be conducted on the mechanisms of action of this compound, which could lead to the development of more targeted cancer treatments. Finally, research could be conducted on the potential use of this compound as a diagnostic tool for cancer, as it has been shown to selectively target cancer cells.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its complex synthesis method and unique properties make it a promising candidate for the development of new cancer treatments and other therapeutic applications. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in a variety of diseases.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine has been studied extensively for its potential applications in the field of medicine. One of the main areas of research has been the development of this compound as a potential treatment for cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for a variety of inflammatory diseases.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-6-7-16(18(22)20-12-10-19(2)11-13-20)14-17(15)25(23,24)21-8-4-3-5-9-21/h6-7,14H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHSSWRRSQJZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4884330.png)

![1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)

![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)

![N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4884363.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4884375.png)
![ethyl 4-(4-methoxybenzyl)-1-[(3-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4884382.png)

![1,1'-[(4-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4884396.png)
![1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol](/img/structure/B4884400.png)
